molecular formula C16H15FN2O5 B1192672 E17110

E17110

Katalognummer: B1192672
Molekulargewicht: 334.3034
InChI-Schlüssel: SMRPARLQNTVFLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E17110 is a LXRβ agonist. this compound showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. This compound also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, this compound significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.

Wissenschaftliche Forschungsanwendungen

Mechanism-Based PK/PD Modeling in Drug Development

Wu, Joshi, Ren, and Ng (2006) demonstrated the application of mechanism-based PK/PD modeling in dose selection for muM17, a surrogate monoclonal antibody for efalizumab. This modeling was used to establish dose equivalency between muM17 in mice and efalizumab in humans based on CD11a expression on T-lymphocytes. The study highlights the use of pharmacokinetic/pharmacodynamic (PK/PD) models in drug development, particularly in determining appropriate dosing regimens for clinical use (Wu et al., 2006).

Ribosomal Protein Studies in Plants

Gantt and Thompson (1990) researched the primary structures and evolutionary relationships of plant cytosolic ribosomal proteins, specifically Arabidopsis thaliana cytosolic ribosomal protein S11 and plastid ribosomal protein CS17. Their findings contribute to the understanding of the evolutionary origins and functional roles of ribosomal proteins in plants (Gantt & Thompson, 1990).

Hydrological Modeling and Decision Support

Hut, Hall, Drost, and van de Giesen (2020) discussed the development of eWatercycle, a FAIR multi-application platform for hydrological modeling. This platform is designed to support decision-making in hydrology and addresses the challenge of model complexity and adaptability in hydrological research (Hut et al., 2020).

Immunology and Disease Models

Valaperti et al. (2008) studied the role of CD11b+ monocytes in Experimental Autoimmune Myocarditis (EAM), a Th17 T cell-mediated mouse model of postinflammatory heart disease. Their research contributes to the understanding of immunological mechanisms in heart diseases and potential therapeutic targets (Valaperti et al., 2008).

Influence of Estradiol on Immune Responses

Anipindi, Bagri, Roth, Dizzell, Nguyen, Shaler, Chu, Jiménez‐Saiz, Liang, Swift, Nazli, Kafka, Bramson, Xing, Jordana, Wan, Snider, Stampfli, and Kaushic (2016) explored how estradiol enhances CD4+ T-cell anti-viral immunity. Their work sheds light on the molecular mechanisms by which hormones can influence immune responses, particularly in the context of viral infections (Anipindi et al., 2016).

PET Tracers for Inflammation Studies

Zanotti-Fregonara, Pascual, Veronese, Yu, Beers, Appel, and Masdeu (2019) conducted a comparison study between two PET tracers, 11C-ER176 and 11C-PBR28, for quantifying the translocator protein in the human brain. This research is significant in the context of studying inflammation in the brain, which has applications in various neurological disorders (Zanotti-Fregonara et al., 2019).

Surrogate Antibody Evaluation for Safety Testing

Clarke, Leach, Pippig, Joshi, Wu, House, and Beyer (2004) evaluated a surrogate antibody, muM17, for safety testing of the efalizumab antibody. This study illustrates the process of evaluating surrogate antibodies in preclinical safety testing, which is crucial in the development of therapeutic antibodies (Clarke et al., 2004).

LXRβ Agonist Activity of E17110

Li, Wang, Liu, Lu, Jiang, Xu, and Si (2016) identified this compound as a novel compound with LXRβ agonist activity. This discovery is relevant to the development of potential anti-atherosclerotic drugs, as this compound showed promise in promoting reverse cholesterol transport in vitro (Li et al., 2016).

Eigenschaften

Molekularformel

C16H15FN2O5

Molekulargewicht

334.3034

IUPAC-Name

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI-Schlüssel

SMRPARLQNTVFLB-UHFFFAOYSA-N

SMILES

FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

E17110;  E-17110;  E 17110.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E17110
Reactant of Route 2
Reactant of Route 2
E17110
Reactant of Route 3
Reactant of Route 3
E17110
Reactant of Route 4
E17110
Reactant of Route 5
E17110
Reactant of Route 6
E17110

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.